molecular formula C14H22O B14366582 1-[6-(2,2-Dimethylpropylidene)-5-methylcyclohex-3-en-1-yl]ethan-1-one CAS No. 90213-50-6

1-[6-(2,2-Dimethylpropylidene)-5-methylcyclohex-3-en-1-yl]ethan-1-one

Katalognummer: B14366582
CAS-Nummer: 90213-50-6
Molekulargewicht: 206.32 g/mol
InChI-Schlüssel: BPODXCRHDOOJMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[6-(2,2-Dimethylpropylidene)-5-methylcyclohex-3-en-1-yl]ethan-1-one is a chemical compound with a molecular mass of 206.167065324 daltons . This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with a dimethylpropylidene group and a methyl group, along with an ethanone functional group. It is used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

The synthesis of 1-[6-(2,2-Dimethylpropylidene)-5-methylcyclohex-3-en-1-yl]ethan-1-one involves several steps. One common method includes the reaction of a suitable cyclohexene derivative with a dimethylpropylidene reagent under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-[6-(2,2-Dimethylpropylidene)-5-methylcyclohex-3-en-1-yl]ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of more complex molecules. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, it could be explored for its potential therapeutic properties. Additionally, it has industrial applications in the production of various chemical products .

Wirkmechanismus

The mechanism of action of 1-[6-(2,2-Dimethylpropylidene)-5-methylcyclohex-3-en-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

1-[6-(2,2-Dimethylpropylidene)-5-methylcyclohex-3-en-1-yl]ethan-1-one can be compared with other similar compounds, such as 1-[6-(2,2-Dimethylpropylidene)-4-methylcyclohex-3-en-1-yl]ethan-1-one . While these compounds share structural similarities, their chemical properties and reactivity may differ, highlighting the uniqueness of each compound. The differences in their substituents and functional groups can lead to variations in their applications and effects.

Eigenschaften

CAS-Nummer

90213-50-6

Molekularformel

C14H22O

Molekulargewicht

206.32 g/mol

IUPAC-Name

1-[6-(2,2-dimethylpropylidene)-5-methylcyclohex-3-en-1-yl]ethanone

InChI

InChI=1S/C14H22O/c1-10-7-6-8-12(11(2)15)13(10)9-14(3,4)5/h6-7,9-10,12H,8H2,1-5H3

InChI-Schlüssel

BPODXCRHDOOJMH-UHFFFAOYSA-N

Kanonische SMILES

CC1C=CCC(C1=CC(C)(C)C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.